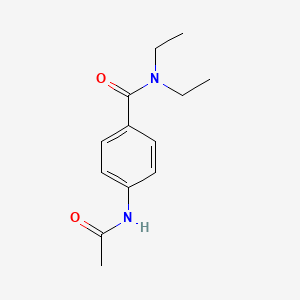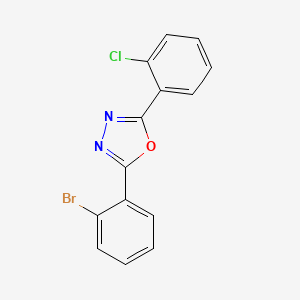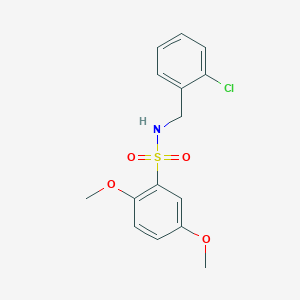
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group and two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-chlorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups and the aromatic ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include reduced forms of the aromatic ring or methoxy groups.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
Chemistry: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry: The compound finds applications in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound shares the 2-chlorobenzyl group but has a hydroxamate functional group instead of a sulfonamide.
2,5-dimethoxybenzenesulfonamide: This compound lacks the 2-chlorobenzyl group but retains the sulfonamide and methoxy groups.
Uniqueness: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is unique due to the combination of the 2-chlorobenzyl group and the 2,5-dimethoxybenzenesulfonamide structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the 2-chlorobenzyl group can enhance its binding affinity to certain biological targets, while the methoxy groups can influence its solubility and reactivity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(21-2)15(9-12)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOMBPVOTYCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5717550.png)

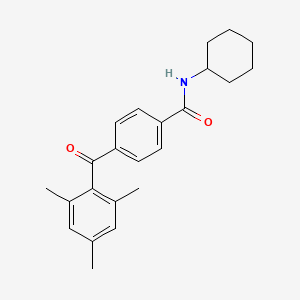
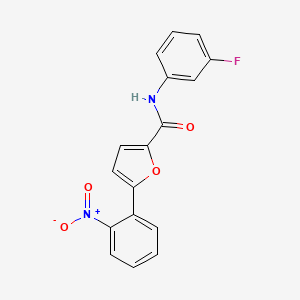
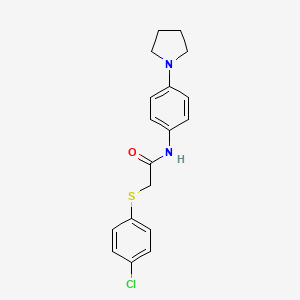

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
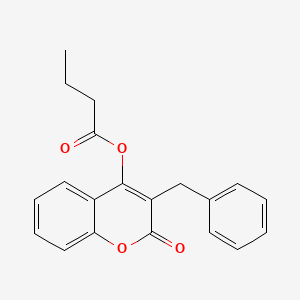
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)
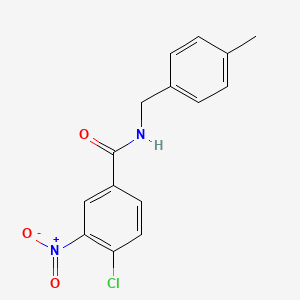
![N-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5717635.png)
